2-Ethylhexyl 4-hydroxybenzoate (CAS 5153-25-3), frequently designated as octylparaben or 2-ethylhexylparaben, is a highly lipophilic, branched-chain ester of p-hydroxybenzoic acid. Unlike conventional short-chain parabens utilized primarily for broad aqueous preservation, this compound is engineered for extreme hydrophobicity, exhibiting a LogP of approximately 5.29. In industrial and analytical procurement, it serves as a critical hydrogen bond donor (HBD) in the formulation of Hydrophobic Deep Eutectic Solvents (HDES), a lipophilic stabilizer for oil-in-water emulsions, and a performance-enhancing matrix component for UV filters. Its distinct physical properties, particularly its near-zero water solubility and high partition coefficient, make it a specialized material choice for advanced green extraction technologies and high-stability lipophilic formulations .
Substituting 2-Ethylhexyl 4-hydroxybenzoate with common in-class alternatives like methylparaben or propylparaben critically compromises phase stability in specialized multiphase applications. In liquid-liquid extraction workflows, short-chain parabens form hydrophilic or quasi-hydrophobic deep eutectic solvents that readily leach into the aqueous phase, destroying the solvent boundary and contaminating the sample matrix. In cosmetic and advanced material formulations, straight-chain parabens partition too readily into aqueous domains, leaving the oil phase vulnerable and failing to provide the specific solvating environment required to stabilize complex lipophilic molecules like UV filters. Procurement must strictly specify the 2-ethylhexyl branched structure to guarantee absolute water insolubility, prevent aqueous leaching, and maintain HDES integrity[1].
In the design of Hydrophobic Deep Eutectic Solvents (HDES), the choice of hydrogen bond donor dictates the solvent's resistance to aqueous dissolution. 2-Ethylhexyl 4-hydroxybenzoate, featuring a branched 8-carbon chain, exhibits a high LogP (~5.29), rendering it virtually insoluble in water. When formulated into an HDES, it maintains strict phase boundaries with aqueous samples. In contrast, short-chain analogs like methyl 4-hydroxybenzoate (LogP ~1.96) form unstable, quasi-hydrophobic DESs that suffer from severe leaching and phase disintegration upon contact with water[1].
| Evidence Dimension | Aqueous phase stability and leaching resistance |
| Target Compound Data | 2-Ethylhexyl 4-hydroxybenzoate (LogP ~5.29): Forms stable HDES with negligible aqueous leaching |
| Comparator Or Baseline | Methyl 4-hydroxybenzoate (LogP ~1.96): High aqueous leaching leading to DES disintegration |
| Quantified Difference | >3 log unit increase in hydrophobicity, shifting the DES from hydrophilic to strictly hydrophobic |
| Conditions | HDES formulation in contact with aqueous extraction media |
Ensures that the deep eutectic solvent remains intact during liquid-liquid extraction, preventing sample contamination and solvent loss.
The extended hydrophobic chain of 2-Ethylhexyl 4-hydroxybenzoate significantly enhances its extraction capacity when utilized as an HDES component. Studies comparing various paraben-based HDESs (paired with methyltrioctylammonium chloride) demonstrate that the 2-ethylhexyl derivative achieves superior extraction efficiencies for heavy metals and hydrophobic analytes. While methyl 4-hydroxybenzoate-based DESs yield lower extraction efficiencies (approximately 50%), the 2-ethylhexyl 4-hydroxybenzoate HDES achieves near-quantitative extraction (~95%) for targets like Cr(VI) due to optimized lipophilic interactions in the solvent cavity [1].
| Evidence Dimension | Analyte extraction efficiency (e.g., Cr(VI)) |
| Target Compound Data | 2-Ethylhexyl 4-hydroxybenzoate HDES: ~95% extraction efficiency |
| Comparator Or Baseline | Methyl 4-hydroxybenzoate HDES: ~50% extraction efficiency |
| Quantified Difference | ~45% absolute increase in extraction recovery |
| Conditions | Dispersive liquid-liquid microextraction of aqueous samples using MTC-based HDES |
Allows analytical and environmental laboratories to maximize the recovery of trace contaminants without increasing solvent volumes.
Beyond heavy metals, 2-Ethylhexyl 4-hydroxybenzoate demonstrates superior performance in the extraction of complex organic molecules like fluorescent whitening agent 52 (FWA52). When evaluated against a panel of paraben HBDs (including methyl, butyl, and n-octyl 4-hydroxybenzoate), the 2-ethylhexyl variant provided the highest extraction efficiency—achieving almost quantitative recovery—and proved optimal for the in-situ formation of the DES with the target analyte. This branched structure outperforms straight-chain analogs in forming stable hydrogen bonds with bulky hydrophobic targets[1].
| Evidence Dimension | Extraction recovery of FWA52 |
| Target Compound Data | 2-Ethylhexyl 4-hydroxybenzoate: Highest extraction efficiency (near quantitative) |
| Comparator Or Baseline | Methyl and butyl 4-hydroxybenzoate: Suboptimal extraction efficiencies |
| Quantified Difference | Ranked #1 among tested paraben HBDs for FWA52 recovery |
| Conditions | In-situ HDES formation for the extraction of FWA52 from aqueous matrices |
Provides a highly specific, high-yield green solvent alternative for isolating complex industrial additives from environmental or food samples.
In multiphase cosmetic and material formulations, stabilizers must remain localized in the target phase. 2-Ethylhexyl 4-hydroxybenzoate is highly soluble in organic solvents and oils but completely insoluble in water. This extreme lipophilicity ensures that it remains entirely localized in the lipid phase of oil-in-water emulsions, stabilizing lipophilic UV filters. Conversely, standard methylparaben has a water solubility of approximately 0.25% at room temperature, causing it to partition heavily into the aqueous phase, thereby depleting the oil phase of its protective and stabilizing effects .
| Evidence Dimension | Phase partitioning and water solubility |
| Target Compound Data | 2-Ethylhexyl 4-hydroxybenzoate: Insoluble in water; strict oil-phase retention |
| Comparator Or Baseline | Methylparaben: ~0.25% water solubility; significant aqueous partitioning |
| Quantified Difference | Complete elimination of aqueous partitioning compared to the baseline paraben |
| Conditions | Oil-in-water emulsion systems and UV filter matrices |
Guarantees that the active stabilizing agent remains in the lipid phase where it is needed to protect hydrophobic active ingredients.
Procured as a primary hydrogen bond donor (HBD) alongside quaternary ammonium salts to create stable, green extraction media that resist aqueous leaching during environmental water analysis[1].
The optimal choice for dispersive liquid-liquid microextraction (DLLME) workflows targeting hydrophobic organic contaminants (like FWA52) or heavy metals (like Cr(VI)), where maximum extraction efficiency is required[1].
Utilized as a specialized additive in advanced sunscreen and cosmetic formulations to enhance the stability and efficacy of oil-soluble UV filters, ensuring the compound does not migrate into the aqueous phase of emulsions.
Irritant